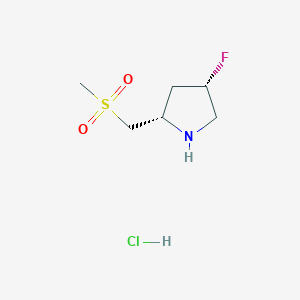

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride

CAS No.: 2219353-67-8

Cat. No.: VC5757862

Molecular Formula: C6H13ClFNO2S

Molecular Weight: 217.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219353-67-8 |

|---|---|

| Molecular Formula | C6H13ClFNO2S |

| Molecular Weight | 217.68 |

| IUPAC Name | (2S,4S)-4-fluoro-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C6H12FNO2S.ClH/c1-11(9,10)4-6-2-5(7)3-8-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

| Standard InChI Key | BOABCVIRHRNHSC-GEMLJDPKSA-N |

| SMILES | CS(=O)(=O)CC1CC(CN1)F.Cl |

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is CHClFNOS, with a molecular weight of 217.68 g/mol. Its structure features a pyrrolidine ring—a five-membered secondary amine—with two stereogenic centers at the 2nd and 4th positions, resulting in the (2S,4S) configuration. Key substituents include:

-

A fluorine atom at the 4th position, which introduces electronegativity and influences electronic distribution.

-

A methanesulfonylmethyl group (-SOCH) at the 2nd position, contributing to nucleophilic substitution reactivity.

Table 1: Molecular Data for (2S,4S)-4-Fluoro-2-(Methanesulfonylmethyl)Pyrrolidine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2219353-67-8 |

| Molecular Formula | CHClFNOS |

| Molecular Weight | 217.68 g/mol |

| Chiral Centers | 2 (2S,4S) |

| Key Functional Groups | Fluorine, Methanesulfonylmethyl |

The stereochemistry is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Synthetic Pathways and Optimization

Synthesis of this compound involves multi-step organic reactions that prioritize stereochemical control and functional group compatibility. A representative approach includes:

Step 1: Preparation of the Pyrrolidine Core

Starting from (2S,4R)-4-hydroxyproline derivatives, stereochemical inversion at the 4th position is achieved via Mitsunobu reactions or mesylation followed by nucleophilic displacement . For instance, lactonization of (2S,4R)-N-Boc-4-hydroxyproline using a Mitsunobu reaction facilitates configuration inversion to the (2S,4S) form .

Step 3: Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Critical Parameters:

-

Temperature: Controlled heating (e.g., 0–120°C) to prevent racemization.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency.

-

Catalysts: Use of DMAP or triethylamine to accelerate sulfonylation .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by two key groups:

-

Methanesulfonylmethyl Group: Acts as a leaving group in S2 reactions, enabling substitution with nucleophiles (e.g., amines, thiols).

-

Fluorine Atom: Electron-withdrawing effects stabilize adjacent carbocations and modulate ring conformation.

Example Reaction: Nucleophilic Substitution

Reaction with sodium azide in DMF yields (2S,4S)-4-fluoro-2-azidomethylpyrrolidine, a precursor for click chemistry applications.

Applications in Pharmaceutical Research

While direct therapeutic applications remain under investigation, the compound’s utility lies in its role as a chiral scaffold for drug discovery:

-

Protease Inhibitors: Pyrrolidine derivatives are explored as inhibitors for enzymes like DPP-4 and SARS-CoV-2 main protease .

-

Radiotracers: Fluorinated pyrrolidines serve as precursors for PET imaging agents, as seen in the synthesis of 4-[18F]fluoro-L-proline analogs .

Table 2: Potential Biological Targets

| Target Class | Example Application |

|---|---|

| Enzymes | Inhibitors for kinases, proteases |

| GPCRs | Modulators of neurotransmitter receptors |

| Transporters | Substrates for amino acid transporters |

Analytical Characterization Methods

Purity and structural integrity are assessed via:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases.

-

Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks at m/z 217.68.

-

X-ray Crystallography: Resolves stereochemistry and crystal packing, though data for this specific compound remain unpublished .

| Supplier | Location |

|---|---|

| Weifang Runzhong Fine Chemical | China |

| Minakem | France |

| Shenyang Funing Pharmaceutical | China |

Suppliers emphasize its use strictly for research, excluding human or veterinary applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume